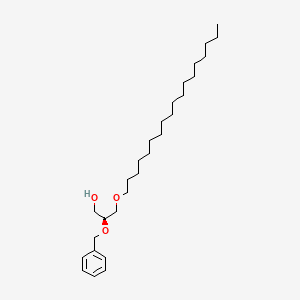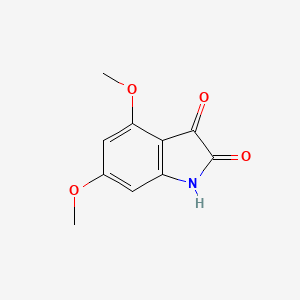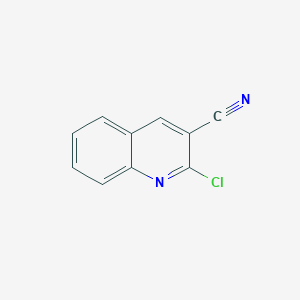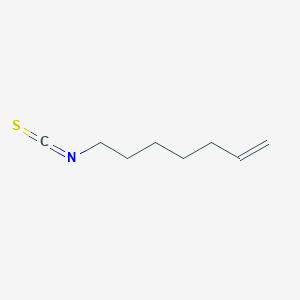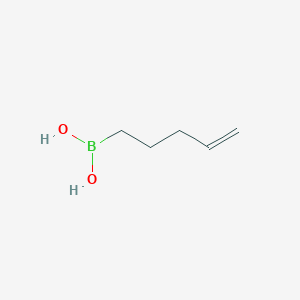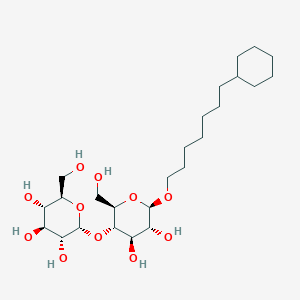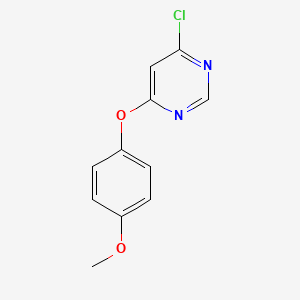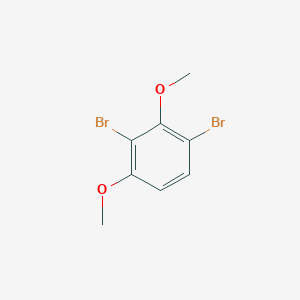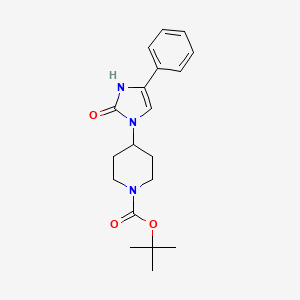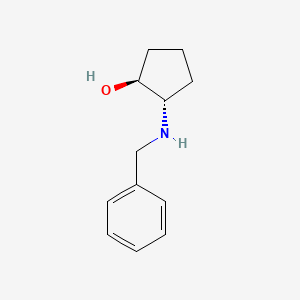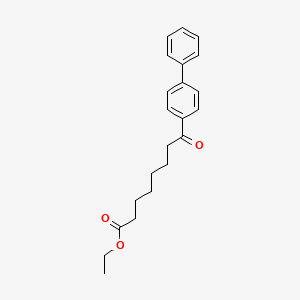
Ethyl 7-(4-biphenyl)carbonylheptanoate
Overview
Description
Ethyl 7-(4-biphenyl)carbonylheptanoate is a chemical compound with the molecular formula C21H24O2 . It is a derivative of heptanoic acid, which is a seven-carbon saturated fatty acid . The compound is characterized by the presence of a biphenyl group, which consists of two phenyl rings .
Molecular Structure Analysis
The molecular structure of Ethyl 7-(4-biphenyl)carbonylheptanoate is characterized by a heptanoate ester group attached to a biphenyl group . The biphenyl group consists of two phenyl rings connected by a single bond . The (E,E)-Ethyl-7-[(4-biphenyl)carbonyl]-2,4heptadienoate molecule contains a total of 48 bond(s). There are 26 non-H bond(s), 16 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aromatic) .Scientific Research Applications
-
Electrophilic Aromatic Substitution of Substituted Benzenes
- Field: Organic Chemistry
- Application: This process involves the substitution of hydrogen atoms in benzene rings with electrophiles . It’s a fundamental reaction in organic chemistry, widely used in the synthesis of a variety of organic compounds .
- Method: The reaction conditions for these substitution reactions vary and must be adjusted to fit the reactivity of the reactant .
- Results: The nature of the substituent influences the product ratio in a dramatic fashion .
-
Scalable Synthesis and Reactions of Biphenyl Derivatives
- Field: Synthetic Organic Chemistry
- Application: Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Method: Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
- Results: A wide range of biological and medicinal applications of the synthesized compounds have been discovered .
properties
IUPAC Name |
ethyl 8-oxo-8-(4-phenylphenyl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-2-25-22(24)13-9-4-3-8-12-21(23)20-16-14-19(15-17-20)18-10-6-5-7-11-18/h5-7,10-11,14-17H,2-4,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPVUBIDRJQHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472539 | |
| Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-biphenyl)carbonylheptanoate | |
CAS RN |
362669-47-4 | |
| Record name | Ethyl 7-(4-biphenyl)carbonylheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
